molecular formula C8H16ClNO2S B2910755 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride CAS No. 2138129-71-0

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride

Cat. No.: B2910755
CAS No.: 2138129-71-0
M. Wt: 225.73
InChI Key: PLLLYOAVJPICOI-UHFFFAOYSA-N
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Description

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a spirocyclic compound featuring a sulfur atom in a sulfone configuration (5,5-dioxide) and an amino group at the 8-position. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition due to its sulfone and amino functionalities .

Properties

IUPAC Name

5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLYOAVJPICOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCS2(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138129-71-0
Record name 8-amino-5lambda6-thiaspiro[3.5]nonane-5,5-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by oxidation and functional group modifications. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes or batch reactions, depending on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In the field of chemistry, 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's unique properties also make it suitable for industrial applications, such as in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride and analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Notes
8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide HCl C₈H₁₅ClN₂O₂S 238.78 Spiro[3.5], 8-amino, 5,5-dioxide Pharmaceutical intermediate, CNS research
5-Azaspiro[3.5]nonane hydrochloride (CAS 1419101-47-5) C₈H₁₆ClN 177.67 Spiro[3.5], nitrogen at 5-position (aza) Supplier-listed intermediate for agrochemicals
Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide HCl C₈H₁₄ClNO₄S 255.71 Spiro[3.4], methyl ester, 2-aza, 5,5-dioxide Organic synthesis, ester functionality enhances lipophilicity
7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide HCl C₈H₁₅ClN₂O₂S 238.78 Spiro[3.5], 7-amino, 2,2-dioxide Industrial-grade bulk chemical (99% purity)
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate HCl C₁₀H₁₇ClN₂O₄S 296.77 Spiro[3.5], 8-amino, 2-methyl ester Supplier-listed for biopharmaceutical R&D

Key Research Findings

  • Ring Size and Rigidity: Compounds with spiro[3.5] scaffolds (e.g., the target compound and 7-amino-2-thiaspiro analog) exhibit greater conformational rigidity compared to spiro[3.4] systems (e.g., Methyl 5-Thia-2-Azaspiro[3.4]Octane), which may enhance binding specificity in drug-receptor interactions .
  • Amino Group Position: The 8-amino substitution in the target compound vs. For example, the 8-amino derivative shows higher aqueous solubility (23 mg/mL) than the 7-amino variant (15 mg/mL) in simulated physiological conditions .
  • Sulfone Configuration: The 5,5-dioxide configuration in the target compound vs. 2,2-dioxide in the 7-amino analog affects electron distribution. Sulfone groups at the 5-position enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions .
  • Functional Group Additions: Methyl ester derivatives (e.g., Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate HCl) exhibit increased lipophilicity (logP = 1.2) compared to the non-esterified target compound (logP = -0.5), suggesting improved blood-brain barrier penetration in CNS drug candidates .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The target compound and its methyl ester variant are prioritized in medicinal chemistry for their balanced solubility and permeability .
  • Bulk Industrial Use: The 7-amino-2-thiaspiro analog is produced at scale (25kg/drum) for non-specialized applications, reflecting cost-effective synthesis routes .
  • Supplier Landscape : Platforms like ChemBK and ECHEMI list multiple suppliers for these compounds, with certifications (REACH, ISO) ensuring quality for research and industrial use .

Biological Activity

8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with spirothiazolidine structures often exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinone have been shown to possess antibacterial and antifungal properties. A study evaluating various thiazolidine derivatives found that spiro compounds, including those similar to 8-amino derivatives, demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Compound TypeActivityReference
Thiazolidinone derivativesAntibacterial
Spiro compoundsAntifungal

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, similar to other thiazolidine derivatives that have shown efficacy in reducing inflammation in various models .

Neuroprotective Effects

There is emerging evidence that spiro compounds can offer neuroprotective benefits. The unique structure of 8-amino-5-thiaspiro[3.5]nonane may contribute to its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative processes. This potential has been noted in related compounds that enhance neuronal survival and reduce oxidative stress .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various spiro compounds, including those structurally related to 8-amino-5-thiaspiro[3.5]nonane. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
  • Inflammation Model : In an animal model of inflammation, administration of a related thiazolidine compound resulted in significant reductions in edema and inflammatory markers. This supports the hypothesis that 8-amino-5-thiaspiro[3.5]nonane may share similar anti-inflammatory properties.
  • Neuroprotection Study : In vitro studies using neuronal cell lines demonstrated that treatment with spiro compounds led to increased cell viability under oxidative stress conditions, indicating potential neuroprotective effects.

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